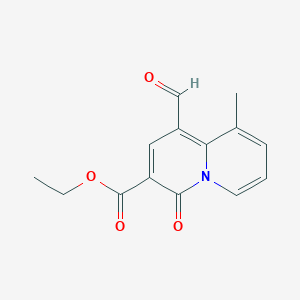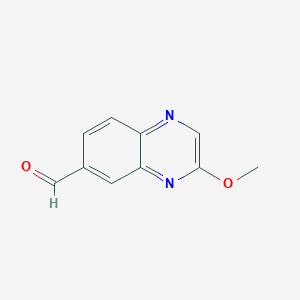
2-Chloro-4-(3-hydroxypiperidin-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(3-hydroxypiperidin-1-yl)benzonitrile is an organic compound with the molecular formula C12H13ClN2O It is a derivative of benzonitrile, featuring a chloro substituent at the 2-position and a hydroxypiperidinyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-hydroxypiperidin-1-yl)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with 3-hydroxypiperidine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction rates. Additionally, the process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Chloro-4-(3-hydroxypiperidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
科学的研究の応用
2-Chloro-4-(3-hydroxypiperidin-1-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-4-(3-hydroxypiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypiperidinyl group can form hydrogen bonds with active sites, while the chloro and nitrile groups may participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(4-hydroxypiperidin-1-yl)-1,3,5-triazine
- 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile
- 2-Chloro-4-(3-hydroxy-1-piperidinyl)benzonitrile
Uniqueness
2-Chloro-4-(3-hydroxypiperidin-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro and hydroxypiperidinyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C12H13ClN2O |
|---|---|
分子量 |
236.70 g/mol |
IUPAC名 |
2-chloro-4-(3-hydroxypiperidin-1-yl)benzonitrile |
InChI |
InChI=1S/C12H13ClN2O/c13-12-6-10(4-3-9(12)7-14)15-5-1-2-11(16)8-15/h3-4,6,11,16H,1-2,5,8H2 |
InChIキー |
RPQXUPALPYXKMB-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=CC(=C(C=C2)C#N)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13868663.png)
![1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine](/img/structure/B13868671.png)

![7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine](/img/structure/B13868680.png)
![Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B13868688.png)



![Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate](/img/structure/B13868712.png)
![[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine](/img/structure/B13868714.png)
